2-Amino-3-hydroxypyridine

Descripción general

Descripción

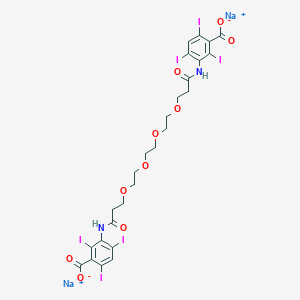

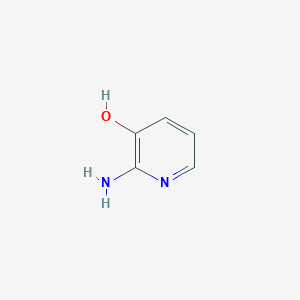

2-Amino-3-hydroxypyridine is a heterocyclic aromatic compound with the empirical formula C5H6N2O . It forms complexes with a number of transition metals and inhibits the corrosion of aluminium and copper in acidic solutions . It undergoes condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde to form Schiff bases .

Synthesis Analysis

2-Amino-3-hydroxypyridine can be synthesized from 3-Nitro-2-pyridinol . It can also be produced by reacting furfural with chlorine or an agent releasing chlorine, followed by reaction of the resulting product with sulphamic acid to give 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, and hydrolysis of this compound .

Molecular Structure Analysis

The molecular weight of 2-Amino-3-hydroxypyridine is 110.11 g/mol . The InChI string is InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) .

Chemical Reactions Analysis

2-Amino-3-hydroxypyridine forms complexes with a number of transition metals . It inhibits the corrosion of aluminium and copper in acidic solutions . It undergoes condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde to form Schiff bases .

Physical And Chemical Properties Analysis

2-Amino-3-hydroxypyridine has a melting point of 168-172 °C (lit.) . It has a boiling point of 206.4°C (rough estimate), a density of 1.2111 (rough estimate), and a vapor pressure of 0.007-0.28Pa at 20-50℃ . It is slightly soluble in DMSO and methanol .

Aplicaciones Científicas De Investigación

Perovskite Solar Cells

AHPD has been used as a bifunctional additive in tin–lead perovskite solar cells to enhance their stability and efficiency . The compound contains a pyridine nitrogen and an –NH2 group, which serve as bidentate anchoring additives. This helps to suppress the oxidation of Sn2+ to Sn4+ and slows down the rapid crystallization rate observed in Sn–Pb mixed perovskite materials. The result is an increase in power conversion efficiency (PCE) by nearly 22%, achieving a PCE of 19.18% for narrow band gap perovskite solar cells .

Corrosion Inhibition

In the field of materials science, AHPD demonstrates the ability to inhibit the corrosion of metals like aluminium and copper in acidic solutions . This property is particularly valuable in industrial applications where corrosion resistance is crucial for the longevity and reliability of metal components.

Schiff Base Formation

AHPD undergoes condensation with compounds such as 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde to form Schiff bases . These bases are significant in various chemical syntheses and have applications in creating new materials and molecules with potential uses in pharmaceuticals and other industries.

Anti-inflammatory Analgesics

The compound is useful in the preparation of clinical anti-inflammatory analgesics . Its ability to form complexes with transition metals can be leveraged in the development of new medications that reduce inflammation and pain.

Coordination Chemistry

AHPD forms complexes with a number of transition metals , which is a fundamental aspect of coordination chemistry . This application is essential for understanding the behavior of metals in biological systems and for developing new catalytic processes in synthetic chemistry.

Photovoltaic Research

In photovoltaic research, AHPD is used to improve the performance of solar cells by passivating interface defects and reducing voltage loss . This application is part of the broader effort to develop more efficient and environmentally friendly solar energy technologies.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3-hydroxypyridine (AHPD) is the tin-lead (Sn-Pb) mixed perovskite . This compound plays a crucial role in the formation of perovskite solar cells, which are widely recognized for their suitable band gap width and high optical absorption coefficients .

Mode of Action

AHPD, which contains a pyridine nitrogen and an –NH2 group in the molecule, acts as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve device performance . The incorporation of AHPD into the precursor solution effectively suppresses the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .

Biochemical Pathways

The introduction of AHPD leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This process enhances the efficiency of tin-lead perovskite solar cells.

Result of Action

The introduction of AHPD into the precursor solution of perovskite solar cells leads to a significant improvement in their performance. Compared with the control device, an optimized device incorporating 2 mol% AHPD exhibited a power conversion efficiency (PCE) of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22% .

Action Environment

The action of AHPD is influenced by environmental factors such as the presence of other compounds in the precursor solution and the conditions under which the solar cells are manufactured and operated . .

Safety and Hazards

Direcciones Futuras

2-Amino-3-hydroxypyridine has been used as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells . It has also been used in the preparation of clinical anti-inflammatory analgesics .

Relevant Papers

One paper discusses the use of 2-Amino-3-hydroxypyridine as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells . Another paper presents a safety assessment of 2-Amino-3-hydroxypyridine as used in cosmetics .

Propiedades

IUPAC Name |

2-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTSZVZQNMNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168588 | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxypyridine | |

CAS RN |

16867-03-1 | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8740PEW4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 2-Amino-3-hydroxypyridine is C5H6N2O, and its molecular weight is 110.11 g/mol. []

A: 2-Amino-3-hydroxypyridine has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry. These techniques provide information about its structure, functional groups, and electronic transitions. [, , , , , , ]

A: 2-Amino-3-hydroxypyridine exhibits good thermal stability, with a 10% weight loss temperature in the range of 340–370 °C when incorporated into poly(urethane-urea) elastomers. [] Its stability in different solvents and pH conditions has also been studied. [, , , ]

ANone: 2-Amino-3-hydroxypyridine has been explored in various applications, including:

- Cosmetics: It is considered safe for use as an oxidative hair dye ingredient at specific concentrations. []

- Elastomers: It can be incorporated into poly(urethane-urea) elastomers to modify their properties. []

- Corrosion inhibition: 2-[(3-Hydroxypyridin-2-yl)amino]naphthalene-1,4-dione, a Schiff base derived from 2-Amino-3-hydroxypyridine, shows potential as a corrosion inhibitor for mild steel in acidic solutions. []

- Optoelectronic and photovoltaic devices: Organotin(IV) complexes derived from 2-Amino-3-hydroxypyridine show potential for use in optoelectronic and photovoltaic devices due to their favorable photophysical properties. []

ANone: 2-Amino-3-hydroxypyridine is a versatile compound that participates in various reactions, including:

- Schiff base formation: It readily reacts with aldehydes and ketones to form Schiff base ligands, which have been extensively studied for their complexation abilities with metal ions. [, , , , ]

- Azo dye formation: It can be diazotized and coupled with various aromatic compounds to synthesize azo dyes with applications in textiles and analytical chemistry. [, , , , ]

- Heterocycle synthesis: It serves as a building block for synthesizing diverse heterocyclic compounds, including oxazolo[4,5-b]pyridine-2(3H)-one, thiourea derivatives, and imidazo[1,2-a]pyridine derivatives. [, , , , , ]

- Complexation with metal ions: It forms complexes with various metal ions, such as Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(II), Fe(III), Al(III), Ga(III), In(III), and oxovanadium(IV), showcasing its potential in coordination chemistry. [, , , , , , , , ]

ANone: The downstream effects depend on the specific application:

- As a ligand in metal complexes: The resulting complexes exhibit diverse properties and potential applications in catalysis, materials science, and biological systems. [, , , , , , ]

- As part of azo dyes: The dyes demonstrate coloristic properties and are explored for their analytical applications in detecting metal ions. [, , , , ]

- In heterocyclic synthesis: The synthesized heterocycles often possess biological activities and find use as pharmaceutical intermediates or in materials science. [, , , , , ]

ANone: Various analytical techniques are employed, including:

- Spectroscopy: 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry provide structural information and confirm the identity of the compound. [, , , , , , ]

- Elemental analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, confirming the purity and elemental ratios within the molecule. []

- Thermal analysis (TGA): Evaluates thermal stability and decomposition patterns, providing insights into its behavior at elevated temperatures. [, ]

- Electrochemical techniques (DC polarography, cyclic voltammetry, differential pulse polarography): Investigate redox properties and elucidate electron transfer mechanisms. [, ]

- X-ray crystallography: Determines the three-dimensional structure of crystalline forms, providing insights into molecular geometry and packing arrangements. [, , ]

ANone: Modifying the structure of 2-Amino-3-hydroxypyridine by introducing various substituents on the pyridine ring or by converting its functional groups into different moieties leads to significant changes in its properties and activities. For instance:

- Metal complexation: The nature and position of substituents on the pyridine ring affect the stability constants and geometries of metal complexes. [, ]

- Azo dye properties: Substituents on the aromatic ring influence the color, lightfastness, and solubility of the resulting azo dyes. [, , ]

- Biological activity: Incorporating 2-Amino-3-hydroxypyridine into larger molecules like Schiff bases or heterocycles can modulate their biological activity, including antibacterial, antifungal, antioxidant, and enzyme inhibitory properties. [, , ]

A: Studies have investigated the solubility of 2-Amino-3-hydroxypyridine and its derivatives in various solvents, including water, ethanol, methanol, and acetone. [, , , ] The dissolution rate and solubility can be influenced by factors like pH, temperature, and the presence of other solutes.

A: While specific SHE regulations for 2-Amino-3-hydroxypyridine might vary depending on the region and application, its use in cosmetics as an oxidative hair dye ingredient necessitates compliance with safety assessments and regulations. The Expert Panel for Cosmetic Ingredient Safety concluded that it is safe for use in oxidative hair dye formulations within the present practices of use and concentration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)